molecular formula C9H15BClN3O2 B8246235 (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride

(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride

Cat. No.: B8246235
M. Wt: 243.50 g/mol
InChI Key: CCKBMQAIFGZRCQ-UHFFFAOYSA-N
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Description

(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative featuring a pyridine core substituted with a piperazine ring at the 6-position and a boronic acid group at the 3-position. Its molecular formula is C₉H₁₅BClN₃O₂, with a molecular weight of 243.50 g/mol. The compound is stored under inert conditions at 2–8°C and carries GHS hazard warnings (H315, H319) for skin/eye irritation . It is frequently employed in Suzuki-Miyaura cross-coupling reactions due to the boronic acid moiety’s reactivity, while the piperazine group enhances solubility and modulates electronic properties for pharmaceutical or materials science applications .

Properties

IUPAC Name

(6-piperazin-1-ylpyridin-3-yl)boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BN3O2.ClH/c14-10(15)8-1-2-9(12-7-8)13-5-3-11-4-6-13;/h1-2,7,11,14-15H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKBMQAIFGZRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCNCC2)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.50 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

A widely employed method involves functionalizing a pre-formed pyridine scaffold. The synthesis begins with 6-fluoropyridin-3-ol, which undergoes nucleophilic aromatic substitution with piperazine in anhydrous toluene under reflux (24–48 hours, 110°C). The fluorine atom at position 6 is displaced by the piperazine nitrogen, yielding 6-(piperazin-1-yl)pyridin-3-ol. Subsequent boronation is achieved via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (Pd(dppf)Cl₂) and potassium acetate (KOAc) in dimethylformamide (DMF) at 80°C. Hydrochloride salt formation is finalized by treating the boronic acid intermediate with concentrated HCl in methanol.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
NAS with PiperazinePiperazine, Toluene, 110°C, 24–48 hrs65–75
Miyaura BorylationB₂Pin₂, Pd(dppf)Cl₂, KOAc, DMF, 80°C, 12 hrs50–60
Salt FormationHCl/MeOH, RT, 2 hrs>95

Suzuki-Miyaura Cross-Coupling

An alternative route utilizes Suzuki-Miyaura coupling to introduce the boronic acid moiety. Starting from 6-(piperazin-1-yl)pyridin-3-yl triflate, the reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid pinacol ester in a mixed solvent system (dioxane/H₂O) at 90°C. This method avoids the need for post-functionalization boronation but requires careful handling of moisture-sensitive intermediates.

Catalytic Systems and Optimization

Palladium-Based Catalysts

Palladium catalysts are critical for both NAS and cross-coupling steps. The choice of ligand significantly impacts yield:

  • XPhos Pd G2 : Enhances coupling efficiency in sterically hindered systems, achieving yields up to 68% in microwave-assisted reactions.

  • Pd(dppf)Cl₂ : Preferred for Miyaura borylation due to its stability in DMF at elevated temperatures.

Catalyst Comparison:

CatalystReaction TypeOptimal Temp (°C)Yield (%)
XPhos Pd G2Suzuki-Miyaura Coupling9065–68
Pd(dppf)Cl₂Miyaura Borylation8050–60
Pd(PPh₃)₄Cross-Coupling9055–58

Solvent and Additive Effects

  • DMF vs. Dioxane : DMF improves boronation rates due to its high polarity, whereas dioxane minimizes side reactions in cross-coupling.

  • KI Additive : Adding catalytic KI (10 mol%) during NAS accelerates fluorine displacement, reducing reaction time to 12 hours.

Purification and Analytical Validation

Chromatographic Techniques

Crude products are purified via:

  • Silica Gel Chromatography : Eluting with dichloromethane/methanol (9:1) removes unreacted piperazine and boron byproducts.

  • Reverse-Phase HPLC : Employed for high-purity batches (>99%), using acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA).

Spectroscopic Characterization

  • ¹H NMR : Key signals include pyridine protons at δ 8.2–8.5 ppm and piperazine protons at δ 2.8–3.2 ppm.

  • IR Spectroscopy : Confirms boronic acid presence via B-O stretches at 1340–1390 cm⁻¹ and O-H bonds at 3200–3600 cm⁻¹.

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 207.04 [M+H]⁺, consistent with the molecular formula C₉H₁₄BN₃O₂.

Challenges and Scalability Considerations

Steric and Electronic Effects

The piperazine group at position 6 induces steric hindrance, complicating boronic acid installation. Microwave-assisted synthesis mitigates this by enhancing reaction kinetics.

Moisture Sensitivity

Boronic acid intermediates are prone to hydrolysis. Storage under inert atmosphere (N₂ or Ar) and use of anhydrous solvents are critical.

Industrial-Scale Production

Current methods face scalability issues due to:

  • High catalyst loadings (5–10 mol% Pd).

  • Costly purification steps (e.g., HPLC).
    Future research should explore ligand-free catalysis and continuous-flow systems to improve cost efficiency.

Chemical Reactions Analysis

Types of Reactions: (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Boronic acids are pivotal in the development of proteasome inhibitors, which are crucial for cancer treatment. The compound has been studied for its role in inhibiting the activity of the enzyme EZH2, which is implicated in various cancers. Inhibitors targeting EZH2 have shown promise in preclinical studies, demonstrating significant antitumor effects in models of prostate cancer and lymphoma .

Dopamine Receptor Modulation
Research indicates that piperazine derivatives can influence dopamine receptor activity, particularly D2 and D3 receptors. (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride has been evaluated for its potential as a selective D3 receptor agonist. Studies suggest that modifications to the piperazine moiety can enhance binding affinity and selectivity, making it a candidate for treating disorders like Parkinson's disease .

Synthesis of Pharmacologically Active Compounds
This compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. For example, it has been utilized in Suzuki coupling reactions to form complex organic molecules that exhibit biological activity against multiple targets .

Materials Science

Organic Electronics
Boronic acids are integral to the development of organic semiconductors. This compound can be used to synthesize conductive polymers that have applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable complexes with other organic molecules enhances the performance of these materials .

Sensors and Biosensors
Due to its ability to interact with biomolecules, this compound has potential applications in sensor technology. It can be incorporated into biosensors for detecting glucose levels or other biological markers, leveraging its boronic acid functionality to form reversible covalent bonds with diols present in sugars .

Agricultural Chemistry

Pesticide Development
The compound's structure allows it to act as a scaffold for developing new pesticides. Research has shown that boronic acids can inhibit specific enzymes in pests, leading to their effectiveness as insecticides or herbicides. This application is particularly relevant as the agricultural sector seeks more environmentally friendly pest control options .

Case Study 1: EZH2 Inhibition

A study highlighted the synthesis of novel EZH2 inhibitors derived from this compound. These compounds demonstrated significant inhibition of cancer cell growth in vitro and showed efficacy in vivo models of cancer .

Case Study 2: Dopamine Receptor Agonists

In another investigation, derivatives of this compound were tested for their selectivity towards D3 receptors. The results indicated that certain modifications led to enhanced selectivity and potency compared to existing treatments like ropinirole .

Mechanism of Action

The mechanism of action of (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The piperazine ring can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties
(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride C₉H₁₅BClN₃O₂ 243.50 Piperazin-1-yl (unmodified) Hydrochloride salt enhances solubility; GHS warnings for irritation
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid (936353-84-3) C₁₀H₁₇BN₃O₂ 222.08 4-Methylpiperazin-1-yl Increased lipophilicity due to methyl group; similarity score: 0.88
[6-(Dimethylamino)pyridin-3-yl]boronic acid (579525-46-5) C₇H₁₁BN₂O₂ 165.99 Dimethylamino Smaller substituent; higher reactivity in coupling; similarity score: 0.85
(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid (1218790-56-7) C₈H₁₁BN₂O₂ 178.00 Pyrrolidin-1-yl (5-membered) Steric hindrance from smaller ring; similarity score: 0.72
(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride C₁₁H₁₇BClN₃O₃ 285.54 4-Acetylpiperazin-1-yl Reduced basicity of piperazine; higher molecular weight

Pharmaceutical Relevance

  • Piperazine-substituted boronic acids are intermediates in kinase inhibitor synthesis.
  • The trifluoromethyl-substituted pyridinyl boronic acid (EP 4374877) produced a high molecular weight product (m/z 366 [M+H]⁺ ), highlighting how substituents like trifluoromethyl can tune bioactivity .

Limitations and Alternatives

  • The target compound’s current unavailability () necessitates alternatives like 936353-84-3 or 579525-46-5 for ongoing research.
  • The pyrrolidine analog (1218790-56-7) , with a similarity score of 0.72, offers a compromise between steric effects and reactivity but may underperform in polar solvents .

Q & A

Basic Research Questions

Q. What are the recommended handling and storage conditions for (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride to ensure stability?

  • Answer : The compound should be stored in a tightly sealed container under inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent hydrolysis of the boronic acid group. Handling requires PPE (gloves, lab coat, safety goggles) and adequate ventilation to avoid inhalation or skin contact. Moisture-sensitive reactions should be conducted under anhydrous conditions, as boronic acids are prone to protodeboronation in aqueous environments .

Q. What synthetic routes are commonly employed to synthesize this compound?

  • Answer : A typical route involves:

  • Step 1 : Suzuki-Miyaura coupling between a halogenated pyridine derivative (e.g., 3-bromo-6-piperazinylpyridine) and a boronic acid precursor (e.g., pinacol boronic ester), catalyzed by palladium (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water at 80–100°C .
  • Step 2 : Acidic hydrolysis of the boronic ester intermediate (e.g., using HCl) to yield the boronic acid hydrochloride salt .
  • Note : Purification via column chromatography or recrystallization is critical to remove residual palladium and by-products .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Answer : Key analytical methods include:

  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile. Retention time and UV/Vis spectra (e.g., 254 nm) help confirm purity .
  • LCMS : Electrospray ionization (ESI) in positive mode to detect the molecular ion ([M+H]⁺ or [M-H]⁻) and assess mass accuracy (e.g., m/z ~278 for the free boronic acid) .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine and piperazine protons) and boronic acid functionality .

Advanced Research Questions

Q. How can reaction parameters be optimized in Suzuki-Miyaura couplings involving this compound to improve yield and purity?

  • Answer :

  • Catalyst System : Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and ligands (e.g., SPhos) to enhance cross-coupling efficiency .
  • Solvent/Bases : Test polar aprotic solvents (DMF, THF) with bases like K₂CO₃ or CsF to stabilize the boronate intermediate and reduce protodeboronation .
  • Temperature/Time : Lower temperatures (50–70°C) with extended reaction times (12–24 h) may minimize side reactions .
  • Data Contradiction : If yields vary between studies, investigate trace moisture levels or oxygen sensitivity, as boronic acids degrade under oxidative conditions .

Q. What strategies mitigate instability of the boronic acid group during long-term storage or under reaction conditions?

  • Answer :

  • Derivatization : Convert the boronic acid to a more stable pinacol ester for storage, followed by in situ hydrolysis before use .
  • Lyophilization : Freeze-dry the hydrochloride salt to reduce hygroscopicity and extend shelf life .
  • Additives : Include radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) in reaction mixtures to suppress oxidative degradation .

Q. How can researchers resolve discrepancies in reported reactivity of this compound across different substrates?

  • Answer :

  • Mechanistic Studies : Use DFT calculations or kinetic isotope effects to probe electronic effects (e.g., piperazine’s electron-donating nature) on boronate formation .
  • Competition Experiments : Compare coupling rates with electron-rich vs. electron-poor aryl halides to identify steric/electronic bottlenecks .
  • Cross-Validation : Replicate conflicting protocols (e.g., varying solvent systems) and characterize intermediates via in situ IR or MS to identify degradation pathways .

Q. What advanced applications does this compound have in drug discovery or materials science?

  • Answer :

  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors or antibiotics via modular cross-coupling to introduce pyridine-piperazine pharmacophores .
  • MOF Synthesis : Acts as a linker in metal-organic frameworks (MOFs) due to its boronic acid’s ability to coordinate transition metals (e.g., Pd, Cu) .
  • Proteolysis-Targeting Chimeras (PROTACs) : Facilitates bifunctional molecule assembly by conjugating target-binding and E3 ligase-recruiting modules .

Methodological Considerations Table

Parameter Recommendation Evidence Source
Storage Sealed container, 2–8°C, inert atmosphere
Synthesis Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) in dioxane/water
Purity Analysis HPLC (C18, ammonium acetate/acetonitrile), LCMS (ESI⁺)
Stability Enhancers Pinacol ester derivatization, lyophilization, radical scavengers

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